1-(2,4-dichlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
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Overview
Description
1-(2,4-dichlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C16H14Cl2N4OS and its molecular weight is 381.28. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Studies
- The compound has been structurally characterized using methods like X-ray diffraction, indicating its potential in crystallography and molecular studies. For instance, the molecular structure and the dihedral angles between different rings in similar compounds have been determined, aiding in understanding molecular interactions and conformations (Zareef et al., 2008).
Synthesis and Chemical Properties
- The compound belongs to a class of chemicals that have been synthesized for exploring their chemical properties. Similar compounds have been synthesized and characterized using techniques like LCMS, IR, 1H NMR, and C, H, N analysis (Fathima et al., 2021).
Biological Activities
- Similar triazole derivatives have been explored for their biological activities. For example, some derivatives have been evaluated for antioxidant, antimicrobial, and antiradical activities, showcasing their potential in pharmaceutical research (Bekircan et al., 2008).
Potential in Drug Development
- Triazole compounds, similar to the one , have been involved in drug development research. They have been used to create complexes with metals like cobalt and nickel, showing strong inhibitory activities in specific biological assays, such as urease inhibition (Fang et al., 2019).
Exploration in Antimicrobial and Antitubercular Activities
- Various triazole derivatives have been synthesized and assessed for their antimicrobial and antitubercular activities against standard strains, underscoring the compound's significance in combating infectious diseases (Bektaş et al., 2010).
Implications in Material Science
- The compound's derivatives have been used in the synthesis of coordination polymers, which are of interest in material science for their unique structural and functional properties (Hu et al., 2016).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been studied for their promising anticancer properties . They are believed to interact with various targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially influence their mode of action . Molecular docking studies are often performed to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
It is known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of anticancer drugs .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-2-22-14(19-20-16(22)24)12-4-3-7-21(15(12)23)9-10-5-6-11(17)8-13(10)18/h3-8H,2,9H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVZPJGYCAGLNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.